molecular formula C12H12ClN3O B1361746 4-(7-Chlorophthalazin-1-yl)morpholine CAS No. 951885-55-5

4-(7-Chlorophthalazin-1-yl)morpholine

Cat. No.: B1361746
CAS No.: 951885-55-5
M. Wt: 249.69 g/mol
InChI Key: NRWHQDBEFIHCIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine typically involves the reaction of 7-chlorophthalazine with morpholine under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 4-(7-Chlorophthalazin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Chlorophthalazin-1-yl)morpholine is unique due to the presence of both the morpholine ring and the chlorine-substituted phthalazine moiety. This combination imparts specific chemical and biological properties that are distinct from its analogs. For example, the chlorine atom can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(7-chlorophthalazin-1-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-2-1-9-8-14-15-12(11(9)7-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWHQDBEFIHCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(C=CC3=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650099
Record name 7-Chloro-1-(morpholin-4-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-55-5
Record name 7-Chloro-1-(morpholin-4-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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